molecular formula C24H24N4O3 B3010572 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 941938-55-2

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No.: B3010572
CAS No.: 941938-55-2
M. Wt: 416.481
InChI Key: YVIKYYOIDYIIKI-UHFFFAOYSA-N
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Description

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies highlighted the role of hydrogen bonding in self-assembly processes and their significant antioxidant activities, which could inform the development of compounds with enhanced biological functions (Chkirate et al., 2019).

Anticancer Activity

Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in a related compound, testing its anticancer activity against 60 cancer cell lines. One compound exhibited notable growth inhibition in eight cancer cell lines, suggesting a pathway for developing new anticancer agents (Al-Sanea et al., 2020).

Hydrogen Bonding Patterns

López et al. (2010) analyzed the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. This study offers insights into the molecular interactions that could influence the solubility and bioavailability of related compounds (López et al., 2010).

Chemoselective Acetylation

Magadum and Yadav (2018) investigated the chemoselective monoacetylation of the amino group in 2-aminophenol to synthesize N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs. This research could provide a foundation for synthesizing similar compounds with potential pharmaceutical applications (Magadum & Yadav, 2018).

Synthesis and Cytotoxicity of Derivatives

Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, examining their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such studies are crucial for identifying new compounds with potential anticancer properties (Hassan et al., 2014).

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-31-20-10-8-19(9-11-20)21-14-22-24(30)27(12-13-28(22)26-21)16-23(29)25-15-18-6-4-17(2)5-7-18/h4-14H,3,15-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIKYYOIDYIIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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